REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:10]([cH:11][cH:12]1)[CH2:9][CH:8]([O:13][C:14](=[O:15])[CH3:16])[CH2:7]2.[Na+:18].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[OH-:17].[OH2:25]>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:10]([cH:11][cH:12]1)[CH2:9][CH:8]([OH:13])[CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1Cc2ccc(C(C)=O)cc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc2c(c1)CC(O)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |